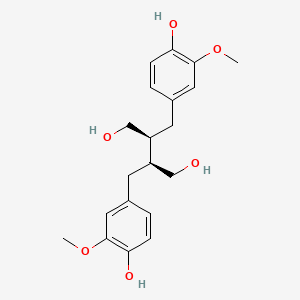

Secoisolariciresinol, (+)-

描述

属性

IUPAC Name |

(2S,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUETUDUXMCLALY-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H](CO)[C@H](CC2=CC(=C(C=C2)O)OC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145265-02-7 | |

| Record name | Secoisolariciresinol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145265027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SECOISOLARICIRESINOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UK6IPG91I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-Secoisolariciresinol discovery and isolation from Linum usitatissimum

An In-depth Technical Guide to the Discovery and Isolation of (+)-Secoisolariciresinol from Linum usitatissimum

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Secoisolariciresinol, a lignan (B3055560) of significant interest for its potential health benefits, is predominantly found in flaxseed (Linum usitatissimum) as its diglucoside (SDG). In its native state, SDG is part of a complex ester-linked polymer. Its isolation is a multi-step process involving initial extraction from defatted flax meal, followed by hydrolysis to release the SDG monomer, and subsequent chromatographic purification. This guide provides a detailed overview of the discovery, biosynthesis, and established protocols for the extraction and purification of this compound, presenting quantitative data and experimental workflows for scientific and research applications.

Discovery and Background

The primary lignan in flaxseed was first isolated and identified decades ago.[1] It was established that this compound, secoisolariciresinol (B192356), exists mainly as secoisolariciresinol diglucoside (SDG).[1] Flaxseed is the richest known dietary source of SDG, containing levels 75 to 800 times greater than other oil seeds, cereals, and vegetables.[2] Upon ingestion, gut microflora metabolize SDG into the mammalian lignans (B1203133) enterodiol (B191174) and enterolactone, which are noted for their potential anticancer and antioxidant properties.[1][2] This biological significance has driven extensive research into the efficient isolation and characterization of SDG and its aglycone, (+)-secoisolariciresinol.

Biosynthesis of (+)-Secoisolariciresinol Diglucoside

The biosynthesis of lignans in Linum usitatissimum originates from the phenylpropanoid pathway. The process begins with the dimerization of two coniferyl alcohol units. This reaction is stereoselectively controlled by a dirigent protein to produce (-)-pinoresinol (B158572).[1][3] A bifunctional NADPH-dependent pinoresinol/lariciresinol reductase (PLR) then sequentially reduces (-)-pinoresinol to (-)-lariciresinol (B1260115) and subsequently to (+)-secoisolariciresinol.[1][3] Finally, a UDPG:glucosyltransferase facilitates the glucosylation at the C9 and C9' positions, yielding (+)-secoisolariciresinol diglucoside (SDG).[1]

Isolation and Purification of Secoisolariciresinol Diglucoside (SDG)

SDG is primarily located in the hull of the flaxseed and exists within a complex polymeric matrix linked by ester bonds.[4][5] Therefore, the isolation process is not a simple extraction but requires a hydrolytic step to liberate the SDG monomer. The general workflow involves defatting the flaxseed meal, extracting the lignan polymer, hydrolyzing the polymer to release SDG, and purifying the resulting SDG.

Detailed Experimental Protocols

Several methods for SDG extraction and purification have been published. The core differences lie in the choice of solvents, hydrolysis conditions, and purification strategy.

Protocol 1: Dioxane/Ethanol Extraction with Base Hydrolysis

This is a widely cited method for analytical and preparative scale isolation.[6][7]

-

Defatting: Ground flaxseed is defatted using a Soxhlet apparatus with hexane to produce defatted flaxseed flour.[7][8]

-

Extraction: The defatted flour is extracted with a 1:1 (v/v) mixture of dioxane and ethanol. A common ratio is 1:8 (w/v) of flour to solvent. The mixture is stirred for several hours (e.g., 4 hours) at room temperature.[7]

-

Solvent Evaporation: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at approximately 40°C to yield the crude lignan polymer.[7]

-

Alkaline Hydrolysis: The crude polymer is hydrolyzed with a methanolic sodium hydroxide (B78521) solution (e.g., 20 mM NaOH) at 50°C to release SDG from its ester-linked complex.[7] The pH is subsequently adjusted to ~3.0 with acid.

-

Purification: The hydrolyzed solution is subjected to solid-phase extraction (SPE) using a C18 cartridge to enrich the SDG fraction.[4] For higher purity, further purification is achieved via preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[9]

Protocol 2: Methanol-Based Extraction and Hydrolysis

This protocol utilizes methanol (B129727), a more common laboratory solvent, for the initial extraction.

-

Defatting: As described in Protocol 4.1.

-

Extraction: Defatted flaxseed meal is extracted with aqueous methanol (e.g., 60-80% methanol in water) for several hours at a slightly elevated temperature (e.g., 40-55°C).[2][10]

-

Hydrolysis: The filtered methanolic extract is concentrated via rotary evaporation. The resulting aqueous extract is then subjected to alkaline hydrolysis with aqueous sodium hydroxide (e.g., 1 M NaOH) for 1 hour at 40°C.[2]

-

Purification: The hydrolysate is neutralized and can be partitioned with a solvent like ethyl acetate (B1210297) to remove less polar compounds.[4] Final purification is typically performed using column chromatography (e.g., C18) or preparative HPLC.[11]

Quantitative Data and Analysis

The yield and purity of isolated SDG are critical metrics. Analysis is almost universally performed using HPLC with UV detection.

Table 1: SDG Content in Linum usitatissimum

| Source Material | SDG Content (mg/g) | Reference(s) |

| Whole Flaxseeds | 6.1 - 13.3 | [6] |

| Defatted Flaxseed Flour | 11.7 - 24.1 | [6] |

| Defatted Flaxseed Flour | 10.8 - 17.9 | [12] |

| Defatted Flaxseed Flour | 5.67 - 12.96 | [2] |

Table 2: Typical HPLC Analytical Parameters for SDG Quantification

| Parameter | Condition | Reference(s) |

| Column | Reversed-Phase C18 | [2][5][6] |

| Mobile Phase | Acetonitrile / 1% Aqueous Acetic Acid (15:85, v/v) | [2] |

| Flow Rate | 1.0 mL/min | [2] |

| Detection Wavelength | 280 nm | [2][12] |

| Retention Time | ~11 minutes (Varies with exact conditions) | [2] |

A commercially practical process has been reported to yield between 10 and 15 grams of 99% pure SDG for every kilogram of flaxseed meal extracted.[9]

Conversion to (+)-Secoisolariciresinol

To obtain the aglycone, (+)-secoisolariciresinol, a further hydrolysis step is required to cleave the two glucose units from the purified SDG.

-

Acid Hydrolysis: Purified SDG can be hydrolyzed with an acid, such as hydrochloric acid (~1 M), at 100°C for 1 hour.[10]

-

Enzymatic Hydrolysis: Alternatively, enzymes like β-glucosidase can be used for a more specific and milder cleavage of the glycosidic bonds.[12]

The resulting secoisolariciresinol is then typically extracted from the aqueous solution using a solvent like ethyl acetate and purified further if necessary.

Conclusion

The discovery of (+)-secoisolariciresinol and its diglucoside in Linum usitatissimum has paved the way for significant research into its biological activities. The isolation of this valuable lignan from flaxseed is a well-documented but intricate process that requires the chemical cleavage of a native polymer followed by robust chromatographic purification. The protocols and data presented in this guide offer a comprehensive technical foundation for researchers and professionals aiming to isolate, quantify, and utilize this compound in drug development and scientific investigation. Optimization of these methods for industrial scale remains a key area of interest to reduce costs and broaden market applications.[13]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Patented techniques for the extraction and isolation of secoisolari-ciresinol diglucoside from flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. HPLC method for analysis of secoisolariciresinol diglucoside in flaxseeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Secoisolariciresinol diglucoside - Wikipedia [en.wikipedia.org]

- 9. EXTRACTION, PURIFICATION AND ANIMAL MODEL TESTING OF AN ANTI-ATHEROSCLEROTIC LIGNAN SECOISOLARICIRESINOL DIGLUCOSIDE FROM FLAXSEED (LINUM USITATISSIMUM) | International Society for Horticultural Science [ishs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A review of flaxseed lignan and the extraction and refinement of secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Pathway of (+)-Secoisolariciresinol in Flaxseed

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the biosynthetic pathway of (+)-secoisolariciresinol, a key lignan (B3055560) found in flaxseed (Linum usitatissimum). The document details the enzymatic steps, intermediate compounds, and regulatory mechanisms involved in its synthesis. It includes quantitative data on enzyme kinetics, detailed experimental protocols for key analytical methods, and visualizations of the metabolic and regulatory pathways.

Introduction

Flaxseed is the richest dietary source of the lignan secoisolariciresinol (B192356) diglucoside (SDG), which is a precursor to the mammalian lignans (B1203133) enterodiol (B191174) and enterolactone. These compounds have garnered significant interest for their potential health benefits, including anti-cancer, antioxidant, and phytoestrogenic properties[1][2]. Understanding the biosynthetic pathway of its aglycone, (+)-secoisolariciresinol, is crucial for metabolic engineering efforts aimed at enhancing its production in flax and for its potential synthesis in other host systems for pharmaceutical applications. This guide delineates the core aspects of this intricate metabolic pathway.

The Biosynthetic Pathway of (+)-Secoisolariciresinol

The biosynthesis of (+)-secoisolariciresinol originates from the general phenylpropanoid pathway, which provides the precursor, coniferyl alcohol. The pathway can be broadly divided into three key stages:

-

Phenylpropanoid Pathway: Synthesis of the monolignol precursor, coniferyl alcohol, from phenylalanine.

-

Stereoselective Coupling: Dimerization of two coniferyl alcohol molecules to form (+)-pinoresinol, a reaction mediated by dirigent proteins (DIR).

-

Sequential Reduction and Glycosylation: Conversion of (+)-pinoresinol to (+)-secoisolariciresinol via (+)-lariciresinol by the enzyme pinoresinol-lariciresinol reductase (PLR). Subsequently, secoisolariciresinol is glycosylated by UDP-glucosyltransferases (UGTs) to form secoisolariciresinol diglucoside (SDG)[1][3].

Quantitative Data

Enzyme Kinetics

The kinetic properties of the key enzymes in the (+)-secoisolariciresinol pathway are critical for understanding the efficiency and regulation of the entire metabolic cascade.

Pinoresinol-Lariciresinol Reductase (PLR)

Table 1: Kinetic Parameters of Pinoresinol-Lariciresinol Reductase from Forsythia intermedia

| Substrate | Km (µM) | Vmax (µmol h-1 mg-1) |

|---|---|---|

| (+)-Pinoresinol | ~25 | ~17 |

| (+)-Lariciresinol | ~122 | ~27 |

Data adapted from relevant literature on Forsythia intermedia PLR.

UDP-Glycosyltransferase (UGT74S1)

The final step in the formation of the stable storage form, SDG, is catalyzed by the UDP-glucosyltransferase UGT74S1. This enzyme sequentially adds two glucose moieties to secoisolariciresinol.

Table 2: Kinetic Parameters of Linum usitatissimum UGT74S1

| Substrate | Km (µM) | Vmax (pmol min-1 mg-1) | kcat (s-1) | kcat/Km (mM-1 s-1) |

|---|---|---|---|---|

| Secoisolariciresinol (SECO) | 79 | - | - | - |

| Secoisolariciresinol Monoglucoside (SMG) | 1188 | - | - | - |

Data represents apparent Km values for the sequential glucosylation steps.

Lignan Content in Flaxseed

The concentration of secoisolariciresinol and its derivatives can vary significantly depending on the flaxseed cultivar, growing conditions, and developmental stage of the seed.

Table 3: Representative Lignan Content in Flaxseed Cultivars

| Cultivar | Secoisolariciresinol Diglucoside (SDG) (mg/g of defatted flour) |

|---|---|

| Swedish Cultivar Average | 11.7 - 24.1 |

| Danish Cultivar Average | 11.7 - 24.1 |

Data compiled from studies analyzing various flaxseed cultivars.

Experimental Protocols

Lignan Extraction from Flaxseed

This protocol describes a common method for the extraction of lignans from flaxseed meal for subsequent analysis.

Materials:

-

Flaxseed meal (defatted)

-

Dioxane/ethanol (1:1, v/v)

-

1 M Sodium Hydroxide (NaOH)

-

2 M Sulfuric Acid (H₂SO₄)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Water

Procedure:

-

Extraction:

-

Weigh 1 g of defatted flaxseed meal into a flask.

-

Add 10 mL of dioxane/ethanol (1:1, v/v).

-

Stir the mixture at room temperature for 24 hours.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction on the pellet with another 10 mL of the solvent mixture.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

-

Alkaline Hydrolysis:

-

Dissolve the dried extract in 10 mL of 1 M NaOH.

-

Incubate the mixture at 60°C for 2 hours to hydrolyze the lignan oligomers and release SDG.

-

Cool the solution to room temperature and adjust the pH to 3 with 2 M H₂SO₄.

-

-

Solid-Phase Extraction (SPE) Purification:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the acidified hydrolysate onto the cartridge.

-

Wash the cartridge with 10 mL of water to remove polar impurities.

-

Elute the lignans with 5 mL of methanol.

-

Evaporate the methanol eluate to dryness and reconstitute the residue in a known volume of mobile phase for HPLC analysis.

-

HPLC Quantification of Secoisolariciresinol and its Precursors

This protocol provides a general method for the quantification of lignans using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 or equivalent with a Diode Array Detector (DAD).

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-5 min: 30% B

-

5-20 min: 30-70% B

-

20-30 min: 70% B

-

30-35 min: 70-30% B

-

35-40 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 280 nm.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of secoisolariciresinol, pinoresinol, and lariciresinol in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation: Prepare the lignan extract as described in Protocol 4.1 and dissolve the final residue in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of each lignan in the samples by comparing their peak areas to the calibration curve.

Pinoresinol-Lariciresinol Reductase (PLR) Enzyme Assay

This protocol outlines a method for determining the activity of PLR.

Materials:

-

Enzyme extract containing PLR.

-

(+)-Pinoresinol or (+)-Lariciresinol substrate.

-

NADPH.

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.0).

-

Ethyl acetate (B1210297).

-

HPLC system for product analysis.

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Potassium phosphate buffer (pH 7.0)

-

200 µM NADPH

-

50 µM (+)-Pinoresinol or (+)-Lariciresinol

-

Enzyme extract

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly to extract the products.

-

Sample Preparation for HPLC: Centrifuge to separate the phases. Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness. Reconstitute the residue in the HPLC mobile phase.

-

Analysis: Analyze the products (lariciresinol and secoisolariciresinol) by HPLC as described in Protocol 4.2.

-

Activity Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.

Regulation of the Biosynthetic Pathway

The biosynthesis of (+)-secoisolariciresinol is tightly regulated at the transcriptional level by both developmental cues and environmental signals.

Hormonal Regulation: The plant hormone abscisic acid (ABA) plays a significant role in upregulating the expression of the LuPLR1 gene, which is a key enzyme in the pathway. The promoter region of LuPLR1 contains ABA-responsive elements (ABREs), suggesting a direct transcriptional activation mechanism. Increased ABA levels in developing seeds correlate with higher LuPLR1 expression and subsequent accumulation of SDG[4].

Environmental Factors: Temperature and water availability have been shown to influence the expression of key biosynthetic genes, including PLR1 and UGT74S1. Low temperatures and sufficient water can shift the peak expression of these genes to later stages of seed development, potentially impacting the final lignan content.

Transcriptional Control: The coordinated expression of genes in the phenylpropanoid and lignan-specific pathways is controlled by a network of transcription factors. In the broader context of phenylpropanoid metabolism, MYB and NAC transcription factors are known to be master regulators. While the specific transcription factors directly controlling the dirigent protein, PLR, and UGT genes in flax are still being fully elucidated, it is clear that their expression is spatially and temporally controlled, with the highest expression occurring in the seed coat during mid-to-late seed development.

Conclusion

The biosynthetic pathway of (+)-secoisolariciresinol in flaxseed is a well-defined metabolic route involving key enzymes from the phenylpropanoid and lignan-specific pathways. The regulation of this pathway is complex, involving hormonal and environmental signals that modulate gene expression. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of plant biochemistry, metabolic engineering, and drug development. Further research is needed to fully characterize the kinetic properties of all enzymes in Linum usitatissimum and to unravel the complete transcriptional regulatory network, which will open new avenues for enhancing the production of this valuable bioactive compound.

References

- 1. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Physicochemical Properties of (+)-Secoisolariciresinol

This technical guide provides an in-depth overview of the physicochemical properties of (+)-Secoisolariciresinol, a lignan (B3055560) found in various plant sources, most notably flaxseed.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Data

The following tables summarize the known quantitative physicochemical properties of (+)-Secoisolariciresinol.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₆ | [1][3] |

| Molecular Weight | 362.42 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Purity | >98% | [1] |

| Origin | Plant/Taxus chinensis, Flaxseed | [1][2] |

Table 2: Thermal and Density Properties

| Property | Value | Notes | Source |

| Melting Point | 113 °C | Experimental | [3][4] |

| Boiling Point | 609.1 ± 55.0 °C | Predicted | [3] |

| Density | 1.251 ± 0.06 g/cm³ | Predicted | [3] |

Table 3: Solubility and Partitioning

| Solvent | Solubility | Notes | Source |

| DMSO | Soluble | Quantitative data not specified | [1][5] |

| Chloroform | Soluble | Quantitative data not specified | [5] |

| Dichloromethane | Soluble | Quantitative data not specified | [5] |

| Ethyl Acetate | Soluble | Quantitative data not specified | [5] |

| Acetone | Soluble | Quantitative data not specified | [5] |

| Water | Practically insoluble | For the aglycone form | [6] |

Note: The diglucoside form, Secoisolariciresinol diglucoside (SDG), exhibits higher water solubility, with reported values of 1 mg/mL and ≥ 90 mg/mL.[7][8]

Table 4: Acidity and Optical Properties

| Property | Value | Notes | Source |

| pKa | 9.81 ± 0.20 | Predicted | [3] |

| Optical Rotation | (+) | Enantiomer of (-)-Secoisolariciresinol | [3] |

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of (+)-Secoisolariciresinol.

Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the crystalline solid and observing the temperature range over which it transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., capillary tube-based instrument)

-

Capillary tubes

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the (+)-Secoisolariciresinol sample is pure and dry.

-

Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 1-2 °C per minute near the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Solubility

Principle: The solubility of (+)-Secoisolariciresinol in various solvents is determined by adding increasing amounts of the solute to a fixed volume of the solvent until saturation is reached.

Apparatus:

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC-UV or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Scintillation vials or small test tubes

Procedure (for a specific solvent):

-

Prepare a series of vials each containing a precise volume of the chosen solvent (e.g., 1 mL of DMSO).

-

Add a precisely weighed, small amount of (+)-Secoisolariciresinol to the first vial.

-

Vortex the vial for a set period (e.g., 2 minutes) to facilitate dissolution.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, add another weighed amount of the compound and repeat the process.

-

Continue this process until a saturated solution is formed (i.e., solid material remains undissolved after vigorous mixing).

-

Equilibrate the saturated solution at a constant temperature (e.g., 25 °C) for a specified time (e.g., 24 hours) with continuous agitation to ensure equilibrium is reached.

-

Centrifuge the saturated solution to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of (+)-Secoisolariciresinol using a calibrated analytical method such as HPLC-UV.

-

Express the solubility in units such as mg/mL or mol/L.

Determination of Specific Optical Rotation

Principle: The specific rotation of a chiral compound is measured using a polarimeter, which quantifies the rotation of plane-polarized light as it passes through a solution of the compound.[9][10][11]

Apparatus:

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm length)

-

Analytical balance

-

Volumetric flask

-

Suitable solvent (e.g., DMSO)

Procedure:

-

Accurately weigh a known mass of (+)-Secoisolariciresinol.

-

Dissolve the compound in a precise volume of the chosen solvent in a volumetric flask to prepare a solution of known concentration (c, in g/mL).

-

Calibrate the polarimeter with a blank solution (the pure solvent).

-

Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed optical rotation (α) at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (T).

-

Calculate the specific rotation [α] using Biot's law:[9] [α] = α / (l * c) where:

-

[α] is the specific rotation

-

α is the observed rotation in degrees

-

l is the path length of the cell in decimeters (dm)

-

c is the concentration of the solution in g/mL

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Secoisolariciresinol and its Metabolites

(+)-Secoisolariciresinol is the aglycone of Secoisolariciresinol diglucoside (SDG), which is metabolized in the gut to the enterolignans enterodiol (B191174) and enterolactone.[2][12] These compounds have been shown to modulate several key signaling pathways.

Caption: Modulatory effects of SDG/(+)-Secoisolariciresinol on key signaling pathways.

Experimental Workflow: Extraction and Analysis from Flaxseed

The following diagram illustrates a typical workflow for the extraction of (+)-Secoisolariciresinol from flaxseed, its primary source, followed by purification and analysis.

Caption: General workflow for extraction and analysis of (+)-Secoisolariciresinol.

References

- 1. (+)-Secoisolariciresinol | CAS 29388-59-8 | Cayman Chemical | Biomol.com [biomol.com]

- 2. Secoisolariciresinol - Wikipedia [en.wikipedia.org]

- 3. SECOISOLARICIRESINOL CAS#: 29388-59-8 [m.chemicalbook.com]

- 4. SECOISOLARICIRESINOL | 29388-59-8 [amp.chemicalbook.com]

- 5. Secoisolariciresinol | CAS:29388-59-8 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Showing Compound (8R,8'R)-Secoisolariciresinol (FDB021314) - FooDB [foodb.ca]

- 7. abmole.com [abmole.com]

- 8. Seco-isolariciresinol diglucoside CAS#: 148244-82-0 [m.chemicalbook.com]

- 9. vernier.com [vernier.com]

- 10. Specific Optical Rotation - Buchler GmbH [buchler-gmbh.com]

- 11. Optical rotation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

In Vitro Mechanism of Action of (+)-Secoisolariciresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Secoisolariciresinol, a prominent lignan (B3055560) found in flaxseed, and its diglucoside form (SDG), have garnered significant attention for their potential therapeutic applications, particularly in oncology. In vitro studies have begun to elucidate the multifaceted mechanisms through which secoisolariciresinol (B192356) exerts its anti-cancer effects. This technical guide provides a comprehensive overview of the current understanding of its in vitro mechanism of action, with a focus on its impact on cell viability, apoptosis, pyroptosis, cell cycle progression, and key signaling pathways in cancer cells. Detailed experimental protocols for the key assays discussed are provided, along with quantitative data and visual representations of the molecular pathways involved.

Introduction

(+)-Secoisolariciresinol is a non-steroidal phytoestrogen that is metabolized from secoisolariciresinol diglucoside (SDG), a major lignan in flaxseed. A growing body of evidence from in vitro studies suggests that SDG and its metabolites possess potent anti-tumor properties across various cancer types, with a significant focus on colon and breast cancers. The primary mechanisms of action appear to be multifactorial, involving the induction of programmed cell death, modulation of critical cell signaling pathways, and regulation of the cell cycle. This guide will delve into the technical details of these mechanisms, presenting key quantitative data and methodologies to aid researchers in the field.

Effects on Cell Viability and Proliferation

Secoisolariciresinol diglucoside has been shown to inhibit the viability and proliferation of various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of treatment.

Table 1: IC50 Values of Secoisolariciresinol Diglucoside (SDG) in Various Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Duration | IC50 Value | Citation |

| HCT116 | Colorectal Cancer | Not Specified | 24.5 µmol | [1] |

| HT-29 | Human Colon Cancer | Not Specified | Not explicitly stated, but showed dose- and time-dependent inhibition | [2] |

| PA-1 | Human Ovarian Cancer | Not Specified | Not explicitly stated, but showed dose- and time-dependent inhibition | [2] |

Induction of Programmed Cell Death

A primary mechanism by which SDG exerts its anti-cancer effects is through the induction of programmed cell death, including apoptosis and, notably, pyroptosis.

Apoptosis

SDG treatment has been demonstrated to significantly increase the percentage of apoptotic cells in human colon carcinoma cell lines.[3] This effect is mediated, at least in part, through a caspase-3-dependent pathway.[3]

Table 2: Apoptotic Effects of Secoisolariciresinol Diglucoside (SDG) on SW480 Colon Carcinoma Cells

| Culture Type | Treatment Group | 24 hr | 48 hr | 72 hr | Citation |

| Monolayer | Control | 27.00% | 29.00% | 28.00% | [3] |

| SDG Treatment | 59.00% | 61.00% | 62.00% | [3] | |

| Spheroid | Control | 6.90% | 7.20% | 7.10% | [3] |

| SDG Treatment | 19.50% | 19.50% | 20.70% | [3] |

Pyroptosis

In addition to apoptosis, SDG has been shown to induce pyroptosis in colorectal cancer cells, a form of pro-inflammatory programmed cell death.[1] This process is characterized by cell swelling and the formation of large bubbles emerging from the plasma membrane.[1] The key molecular event is the cleavage of Gasdermin D (GSDMD) by activated caspase-1.[1]

Modulation of Signaling Pathways

The anti-tumor effects of SDG are underpinned by its ability to modulate several critical intracellular signaling pathways.

ROS/PI3K/Akt Signaling Pathway

In colorectal cancer cells, SDG has been found to induce the accumulation of reactive oxygen species (ROS).[1] This increase in ROS appears to inhibit the phosphorylation of phosphatidylinositol 3-kinase (PI3K) and its downstream effector, Akt.[1] The inhibition of the PI3K/Akt pathway, coupled with ROS accumulation, leads to the activation of the BAX-mitochondrial apoptotic pathway, which in turn activates caspase-1, leading to GSDMD cleavage and pyroptosis.[1]

Caption: SDG-induced pyroptosis via the ROS/PI3K/Akt pathway.

NF-κB Signaling Pathway

Secoisolariciresinol and its metabolites have been shown to suppress the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This inhibition is crucial as NF-κB is a key regulator of inflammation and cell survival, and its dysregulation is common in cancer. The inhibition of NF-κB by SDG and its metabolite enterolactone (B190478) (ENL) has been observed in breast cancer cells, leading to reduced viability and survival.

References

- 1. Secoisolariciresinol diglucoside induces pyroptosis by activating caspase‐1 to cleave GSDMD in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Flax: A Technical Guide to Natural Sources of (+)-Secoisolariciresinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Secoisolariciresinol, a lignan (B3055560) of significant interest for its potential health benefits, is most famously associated with flaxseed (Linum usitatissimum). However, a broader understanding of its natural distribution is crucial for nutraceutical and pharmaceutical research and development. This technical guide provides an in-depth overview of alternative botanical sources of (+)-secoisolariciresinol, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway.

Quantitative Analysis of (+)-Secoisolariciresinol in Various Plant Sources

While flaxseed remains the most concentrated source of secoisolariciresinol (B192356), typically in its diglucoside form (SDG), other plant materials contain quantifiable, albeit lower, amounts. The following table summarizes the levels of (+)-secoisolariciresinol found in various sources other than flaxseed. It is important to note that concentrations can vary significantly based on plant variety, growing conditions, and analytical methods employed.

| Plant Source | Sample Type | Secoisolariciresinol Content (mg/100g FW) | Reference(s) |

| Pumpkin Seeds (Cucurbita pepo) | Raw | 0.021 | [1][2] |

| Common Wheat (Triticum aestivum) | Whole grain flour bread | 0.00868 | [3][4] |

| Maize (Zea mays) | Whole grain | 0.001 | [5] |

| Broccoli (Brassica oleracea var. italica) | Raw | 0.04 - 0.06 | [6] |

| Sesame Seeds (Sesamum indicum) | Seeds | Not detected or below quantification limit in some studies | [7] |

Note: FW denotes fresh weight. The data for sesame seeds indicates that while they are a rich source of other lignans (B1203133) like sesamin (B1680957) and sesamolin, secoisolariciresinol may not be a significant component in all varieties.[7]

Experimental Protocols

The accurate quantification of (+)-secoisolariciresinol from diverse plant matrices requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common technique. Below are detailed methodologies synthesized from various research articles.

Sample Preparation and Extraction

The initial step involves the extraction of lignans from the plant material. Since secoisolariciresinol often exists as a diglucoside (SDG) and may be part of a larger lignan polymer, a hydrolysis step is typically necessary to liberate the aglycone for analysis.

a. Defatting (for oil-rich seeds):

-

Grind the seeds to a fine powder.

-

Extract the powder with n-hexane or petroleum ether in a Soxhlet apparatus for 4-6 hours to remove lipids.

-

Air-dry the defatted meal to remove residual solvent.

b. Alkaline Hydrolysis and Extraction: This one-step method is effective for releasing SDG from its polymeric form.

-

To 1 gram of defatted and dried plant material, add 20 mL of 1 M sodium hydroxide (B78521) (NaOH).

-

Incubate the mixture in a shaking water bath at 60°C for 2 hours.

-

Cool the mixture to room temperature and acidify to pH 3 with 6 M hydrochloric acid (HCl).

-

Extract the aqueous phase three times with 20 mL of diethyl ether or ethyl acetate.

-

Pool the organic extracts and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

a. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often employed for better separation.

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid or acetic acid.

-

Example Gradient: Start with 15-20% B, linearly increase to 50-60% B over 20-30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 10-20 µL.

b. Detection:

-

UV Detection: Set the detector at 280 nm, which is the characteristic absorption wavelength for lignans.

-

Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, an electrospray ionization (ESI) source in negative ion mode is commonly used. The multiple reaction monitoring (MRM) mode can be utilized for targeted quantification of secoisolariciresinol.

Quantification

Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed using certified standards of (+)-secoisolariciresinol.

Biosynthetic Pathway of (+)-Secoisolariciresinol

The biosynthesis of (+)-secoisolariciresinol is part of the broader phenylpropanoid pathway in plants. It begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, which are the building blocks of lignans.

Caption: Biosynthetic pathway of (+)-Secoisolariciresinol from Phenylalanine.

Experimental Workflow for Lignan Analysis

The overall process for analyzing secoisolariciresinol content in plant materials can be summarized in the following workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and stereochemical characterization of lignans in flaxseed and pumpkin seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concentration data for Secoisolariciresinol in Bread, common wheat, whole grain flour - Phenol-Explorer [phenol-explorer.eu]

- 4. Showing details for content value of Secoisolariciresinol in Bread, common wheat, whole grain flour - Phenol-Explorer [phenol-explorer.eu]

- 5. Concentration data for Secoisolariciresinol in Maize, whole grain - Phenol-Explorer [phenol-explorer.eu]

- 6. Concentration data for Secoisolariciresinol in Broccoli, raw - Phenol-Explorer [phenol-explorer.eu]

- 7. Lignan Content and Antioxidant Capacity of Eight Sesame Varieties Cultivated in Korea - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation and Characterization of (+)-Secoisolariciresinol: A Technical Guide

Abstract: (+)-Secoisolariciresinol is a lignan (B3055560) of significant interest in the fields of pharmacology and drug development, primarily sourced from flaxseed (Linum usitatissimum). As a phytoestrogen, it and its mammalian metabolites, enterodiol (B191174) and enterolactone, exhibit a range of biological activities, including antioxidant, anti-inflammatory, and modulatory effects on key cellular signaling pathways. This technical guide provides a comprehensive overview of the structural elucidation and characterization of (+)-Secoisolariciresinol. It details the experimental protocols for its isolation and purification, presents its spectroscopic and physical data in a structured format, and visualizes its biosynthetic origins, metabolic fate, and impact on critical signaling pathways, serving as an in-depth resource for researchers, scientists, and drug development professionals.

Isolation and Purification

(+)-Secoisolariciresinol is most abundantly found in flaxseed, typically as its diglucoside form, Secoisolariciresinol (B192356) Diglucoside (SDG), which is part of a larger ester-linked polymer complex. The isolation of the aglycone, (+)-Secoisolariciresinol, therefore requires extraction followed by hydrolysis.

Experimental Protocol: Isolation from Flaxseed

A common procedure involves the following key steps, which are outlined in the workflow diagram below.

-

Defatting: Milled flaxseed is first defatted using a non-polar solvent like n-hexane to remove the bulk of linseed oil. This step is crucial for improving the efficiency of subsequent extractions.

-

Extraction: The defatted flax meal is then extracted with an alcohol-based solvent system. A mixture of 1,4-dioxane (B91453) and ethanol (B145695) (1:1, v/v) or aqueous ethanol (e.g., 50-85%) is frequently used to efficiently extract the lignan polymer complex.

-

Alkaline Hydrolysis: The crude extract is subjected to alkaline hydrolysis to cleave the ester and glycosidic linkages, liberating free secoisolariciresinol. This is typically achieved by treatment with an aqueous or methanolic solution of a base like sodium hydroxide (B78521) or sodium methoxide.

-

Purification: The resulting hydrolysate, rich in secoisolariciresinol, is neutralized and then subjected to multiple chromatographic steps for purification. A common sequence includes:

-

Column Chromatography (Adsorbent): Initial cleanup on resins like Diaion HP-20 or Sephadex LH-20 helps remove highly polar or non-polar impurities.

-

Reversed-Phase Chromatography: Final purification is often achieved using reversed-phase silica (B1680970) gel (C18) column chromatography or High-Performance Liquid Chromatography (HPLC), yielding secoisolariciresinol of high purity.

-

Experimental Workflow

The In Vivo Metabolic Journey of (+)-Secoisolariciresinol in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo metabolism of (+)-Secoisolariciresinol (SECO) in rodent models. (+)-Secoisolariciresinol is a plant lignan (B3055560) that, upon ingestion, undergoes significant transformation by the gut microbiota, leading to the formation of bioactive mammalian lignans (B1203133), primarily enterodiol (B191174) (ED) and enterolactone (B190478) (EL). Understanding the metabolic fate of SECO is crucial for elucidating its physiological effects and developing it for potential therapeutic applications. This document summarizes key quantitative data, details common experimental protocols, and visualizes the metabolic pathways and experimental workflows.

Quantitative Analysis of (+)-Secoisolariciresinol and its Metabolites

The metabolism of (+)-Secoisolariciresinol, often administered in its glycosidic form, secoisolariciresinol (B192356) diglucoside (SDG), has been quantified in various rodent studies. Following oral administration, SDG is hydrolyzed to its aglycone, SECO, which is then converted by the gut microbiota to enterodiol (ED) and subsequently to enterolactone (EL). These metabolites are absorbed into circulation and distributed to various tissues before being excreted. The following tables summarize the pharmacokinetic parameters of SECO and its key metabolites in rat plasma and their distribution in various tissues.

Table 1: Pharmacokinetic Parameters of Unconjugated SECO, ED, and EL in Rat Plasma Following a Single Oral Administration of SDG

| Metabolite | Dose of SDG equivalent (mg/kg) | Time of First Detection (h) | Time of Peak Concentration (h) | Peak Plasma Concentration (ng/mL) |

| Unconjugated SECO | 40 | 0.25[1][2] | - | Detected, but not consistently quantifiable[1] |

| Unconjugated ED | 40 | 8[1][2] | 11-12[2][3] | 3.4 ± 3.3 (at 8h)[1][2] |

| Unconjugated EL | 40 | - | 11-12[2][3] | Not detected[1] |

Note: Data presented as mean ± standard deviation where available. The detection and quantification of these metabolites can vary based on the specific experimental conditions and analytical methods used.

Table 2: Tissue Distribution of Lignan Metabolites in Rats Following Oral Administration of SDG

| Tissue | Duration of SDG Administration | Key Findings |

| Liver | 1 and 7 days | Highest concentration of lignan metabolites among non-gastrointestinal tissues, accounting for 48-56% of the total tissue lignans.[3] |

| Kidneys | 1 and 7 days | Accumulation of lignan metabolites was observed after prolonged exposure.[3] |

| Cecum | 48 hours | Highest tissue radioactivity, indicating a high concentration of lignan metabolites.[4] |

| Uterus | 12 hours | Higher levels of lignan metabolites compared to many other non-gastrointestinal tissues.[4] |

| Adipose Tissue | 12 hours | Increased lignan levels after chronic SDG exposure.[4] |

| Heart | 7 days | Females showed higher lignan concentrations compared to males after prolonged exposure.[3] |

| Thymus | 7 days | Females showed higher lignan concentrations compared to males after prolonged exposure.[3] |

Note: The data on tissue distribution is largely based on radioactivity measurements from radiolabeled SDG, which represents the total lignan content (parent compound and all metabolites).

Experimental Protocols

The following sections detail the methodologies for key experiments involved in studying the in vivo metabolism of (+)-Secoisolariciresinol in rodent models.

Animal Models and Husbandry

-

Species and Strain: Wistar or Sprague-Dawley rats are commonly used for pharmacokinetic and metabolism studies.[3][5] C57BL/6 mice have been used in studies investigating the effects of SDG on specific physiological conditions.[6][7]

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless the experimental design requires specific dietary restrictions.[8] For excretion studies, animals are often housed in metabolic cages to allow for the separate collection of urine and feces.[8]

Administration of (+)-Secoisolariciresinol

-

Formulation: (+)-Secoisolariciresinol is often administered as its more stable and water-soluble precursor, secoisolariciresinol diglucoside (SDG). SDG can be dissolved in a suitable vehicle such as water or a 0.5% carboxymethylcellulose solution for oral administration.

-

Route of Administration: Oral gavage is the most common method for precise dose administration.[6][9]

-

Dosage: Doses in rat studies have ranged from the equivalent of 40 mg/kg SDG for single-dose pharmacokinetic studies to daily doses for chronic studies.[1][2]

Sample Collection

-

Blood: Blood samples are typically collected via tail vein or saphenous vein at predetermined time points after administration. For terminal studies, blood can be collected via cardiac puncture. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Tissues: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, kidneys, intestine, etc.) are excised, rinsed with saline, blotted dry, weighed, and snap-frozen in liquid nitrogen. Samples are stored at -80°C until further processing.[6]

-

Urine and Feces: For excretion studies, urine and feces are collected from metabolic cages at specified intervals. The total volume of urine and weight of feces are recorded, and samples are stored at -80°C.[6]

Sample Preparation and Analysis

-

Plasma/Serum: Proteins are precipitated from plasma or serum samples by adding a solvent like methanol (B129727) or acetonitrile. After centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.

-

Tissues: Frozen tissues are homogenized in a suitable buffer. This is followed by extraction procedures, often involving liquid-liquid extraction or solid-phase extraction, to isolate the lignans from the complex tissue matrix.

-

Analytical Method: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used analytical technique for the sensitive and specific quantification of SECO and its metabolites (ED and EL).[1][2] High-Performance Thin-Layer Chromatography (HPTLC) has also been utilized.[10]

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic transformations of (+)-Secoisolariciresinol and a typical experimental workflow for its in vivo study in rodent models.

References

- 1. Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human intestinal bacteria capable of transforming secoisolariciresinol diglucoside to mammalian lignans, enterodiol and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral Pharmacokinetics of Enriched Secoisolariciresinol Diglucoside and Its Polymer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of the Microbial Transformation Products of Secoisolariciresinol Using an Untargeted Metabolomics Approach and Evaluation of the Osteogenic Activities of the Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prolonged administration of secoisolariciresinol diglycoside increases lignan excretion and alters lignan tissue distribution in adult male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Automated preparation of plasma lipids, metabolites, and proteins for LC/MS-based analysis of a high-fat diet in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Voluntary oral administration of drugs in mice [protocols.io]

- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antioxidant Properties of (+)-Secoisolariciresinol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties of (+)-Secoisolariciresinol (SECO), its precursor Secoisolariciresinol (B192356) diglucoside (SDG), and its primary mammalian metabolites, enterodiol (B191174) (ED) and enterolactone (B190478) (EL). This document summarizes key quantitative data, details experimental methodologies for assessing antioxidant activity, and visualizes the metabolic pathways and experimental workflows.

Introduction

(+)-Secoisolariciresinol is a plant lignan (B3055560) abundant in flaxseed, typically found as its diglucoside, SDG.[1][2] Following ingestion, SDG is metabolized by intestinal bacteria into SECO, which is further converted to the enterolignans, enterodiol and enterolactone.[3][4][5] These compounds have garnered significant interest due to their potential health benefits, including anti-cancer, cardioprotective, and antidiabetic effects, which are largely attributed to their antioxidant activities.[6][7] This guide delves into the core antioxidant mechanisms and quantifies the efficacy of these lignans (B1203133).

The antioxidant activity of these lignans is primarily associated with their ability to scavenge free radicals and protect against oxidative damage to lipids and DNA.[8][9] The structural differences between the plant lignans (SDG and SECO) and the mammalian metabolites (ED and EL) influence their antioxidant efficacy.[9]

Quantitative Antioxidant Data

The antioxidant capacities of SDG, SECO, ED, and EL have been evaluated using various in vitro assays. The following tables summarize the key quantitative data from these studies. Lower IC50/EC50 values are indicative of higher antioxidant activity.

Table 1: Radical Scavenging Activity (DPPH Assay)

| Compound | Concentration (µM) | DPPH Radical Scavenging Activity (%) | IC50 (µg/mL) | Reference |

| SDG | 25-200 | Effective (p<0.01) | 78.9 | [9][10] |

| SECO | 25-200 | Effective (p<0.01) | - | [9] |

| ED | 25-200 | Inactive | - | [9] |

| EL | 25-200 | Inactive | - | [9] |

Table 2: Radical Cation Scavenging Activity (ABTS Assay)

| Compound | IC50 (µg/mL) | Reference |

| Secoisolariciresinol | 13.007 | [11] |

| Secoisolariciresinol diglucoside | 27.829 | [11] |

| Enterodiol | - | - |

| Enterolactone | - | - |

Note: A direct comparison for ED and EL from the same study was not available in the search results.

Table 3: Inhibition of Zymosan-Activated Polymorphonuclear Leukocyte Chemiluminescence (PMNL-CL)

| Compound | Concentration (mg/mL) | Reduction in Chemiluminescence (%) | Antioxidant Potency (relative to Vitamin E) | Reference |

| SDG | 2.5 | 23.8 | 1.27 | [12] |

| SECO | 2.5 | 91.2 | 4.86 | [12] |

| ED | 2.5 | 94.2 | 5.02 | [12] |

| EL | 2.5 | 81.6 | 4.35 | [12] |

| Vitamin E | 2.5 | 18.7 | 1.00 | [12] |

Table 4: Efficacy against AAPH-induced Peroxyl Radical Damage

| Compound | DNA Damage Inhibition | Liposome Lipid Peroxidation Inhibition | Reference |

| SDG | > SECO | > SECO | [9] |

| SECO | = 17α-estradiol | = ED = EL | [9] |

| ED | = EL | = SECO = EL | [9] |

| EL | = ED | = SECO = ED | [9] |

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below.

This spectrophotometric assay assesses the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[13]

Principle: In the presence of an antioxidant, the deep violet color of the DPPH radical is reduced to the pale yellow, non-radical form, DPPH-H. The degree of discoloration, measured by the decrease in absorbance, is proportional to the scavenging activity.[13]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol.[13] The absorbance of this solution at 515-518 nm should be approximately 1.0.

-

Sample Preparation: Dissolve the test compounds (SDG, SECO, ED, EL) and a standard antioxidant (e.g., Trolox, ascorbic acid) in a suitable solvent to prepare a series of concentrations.

-

Reaction Mixture: In a microplate well or a cuvette, mix a small volume of the sample solution (e.g., 0.1 mL) with a larger volume of the DPPH radical solution (e.g., 3.9 mL).[14]

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[14][15]

-

Measurement: Measure the absorbance of the solution at 515-518 nm using a spectrophotometer.[14][15] A blank containing the solvent and the DPPH solution is also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[13]

-

IC50 Value Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[16]

Principle: The ABTS•+ is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant concentration.[16]

Protocol:

-

Preparation of ABTS•+ Solution:

-

Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol or ethanol) to an absorbance of 0.7-1.5 at 734 nm.[18][19]

-

Sample Preparation: Prepare a series of concentrations of the test compounds and a standard (e.g., Trolox) in a suitable solvent.

-

Reaction Mixture: Add a small volume of the sample solution (e.g., 20 µL) to a larger volume of the ABTS•+ working solution (e.g., 180 µL) in a microplate well.[16]

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30 minutes).[20]

-

Measurement: Measure the absorbance at 734 nm using a microplate reader.[16]

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[16]

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.[21]

Principle: This assay is based on the inhibition of the degradation of a fluorescent probe (e.g., fluorescein) by peroxyl radicals generated from a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of fluorescein (B123965) in 75 mM phosphate (B84403) buffer.[22]

-

Prepare a solution of the free radical initiator, AAPH, in 75 mM phosphate buffer.[22]

-

Prepare a series of concentrations of a standard antioxidant, Trolox, in phosphate buffer.[22]

-

-

Sample Preparation: Prepare the test samples in 75 mM phosphate buffer.

-

Assay Procedure (in a 96-well black microplate):

-

Measurement: Immediately begin measuring the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are taken every 1-5 minutes for 60-90 minutes.[22][23]

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for each sample and standard.[22]

-

Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.[22]

-

Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

-

Determine the ORAC value of the samples, expressed as Trolox Equivalents (TE), from the standard curve.[24]

-

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows.

References

- 1. Secoisolariciresinol diglucoside - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Health effects with consumption of the flax lignan secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant activity of the flaxseed lignan secoisolariciresinol diglycoside and its mammalian lignan metabolites enterodiol and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant activities of the flaxseed lignan secoisolariciresinol diglucoside, its aglycone secoisolariciresinol and the mammalian lignans enterodiol and enterolactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of in vitro and in vivo antioxidant potential of secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant Activity of Secoisolariciresinol Diglucoside-derived Metabolites, Secoisolariciresinol, Enterodiol, and Enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pub.h-brs.de [pub.h-brs.de]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 18. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ABTS radical scavenging assay [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. scribd.com [scribd.com]

- 23. cellbiolabs.com [cellbiolabs.com]

- 24. activeconceptsllc.com [activeconceptsllc.com]

The Gut Microbiota's Crucial Role in the Bioactivation of (+)-Secoisolariciresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Secoisolariciresinol (SECO), a prominent lignan (B3055560) found in various plant-based foods, particularly flaxseed, is a precursor to the biologically active enterolignans, enterodiol (B191174) (ED) and enterolactone (B190478) (EL). The conversion of SECO to these mammalian lignans (B1203133) is entirely dependent on the metabolic activities of the gut microbiota.[1][2] This transformation is a critical step in unlocking the potential health benefits of dietary lignans, which have been associated with a reduced risk of various chronic diseases.[3] This technical guide provides an in-depth overview of the microbial conversion of SECO, detailing the bacterial species involved, the metabolic pathways, experimental protocols for studying this process, and the signaling pathways modulated by the resulting metabolites.

The Microbial Conversion of Secoisolariciresinol (B192356): A Stepwise Process

The biotransformation of SECO from its dietary precursor, secoisolariciresinol diglucoside (SDG), is a multi-step process orchestrated by a consortium of anaerobic bacteria residing in the colon. The key enzymatic reactions include deglycosylation, demethylation, dehydroxylation, and dehydrogenation.

Metabolic Pathway of (+)-Secoisolariciresinol Conversion

The conversion of SDG to enterolactone is a sequential process involving several key intermediates.

References

- 1. Identification of the Microbial Transformation Products of Secoisolariciresinol Using an Untargeted Metabolomics Approach and Evaluation of the Osteogenic Activities of the Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Human Gut Microbiome Associated with Enterolignan Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

(+)-Secoisolariciresinol: An In-depth Technical Guide on its Phytoestrogenic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Secoisolariciresinol, predominantly found as its diglucoside (SDG), is a prominent lignan (B3055560) from flaxseed with significant potential as a phytoestrogen. Upon ingestion, SDG is metabolized by the gut microbiota into the biologically active enterolignans, enterodiol (B191174) (ED) and enterolactone (B190478) (EL). These metabolites exhibit estrogenic and anti-estrogenic effects by interacting with estrogen receptors (ERs) and modulating downstream signaling pathways. This document provides a comprehensive technical overview of the phytoestrogenic properties of (+)-secoisolariciresinol and its metabolites, including quantitative data on their biological activities, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways and experimental workflows.

Metabolism of (+)-Secoisolariciresinol Diglucoside (SDG)

The primary dietary precursor, (+)-Secoisolariciresinol diglucoside (SDG), is not directly absorbed. Instead, it undergoes a multi-step metabolic conversion by the intestinal microflora to yield the active compounds, enterodiol and enterolactone. This biotransformation is crucial for its phytoestrogenic activity.

-

Step 1: Deglycosylation: Intestinal bacteria first hydrolyze the glycosidic bonds of SDG to release the aglycone, secoisolariciresinol (B192356) (SECO).

-

Step 2: Demethylation and Dehydroxylation: SECO is further metabolized through a series of demethylation and dehydroxylation reactions to form enterodiol (ED).

-

Step 3: Oxidation: Enterodiol can then be oxidized to form enterolactone (EL).

Enantioselective Synthesis of (+)-Secoisolariciresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Secoisolariciresinol is a lignan (B3055560) found in various plants, notably flaxseed, and is a precursor to the mammalian enterolignans, enterodiol (B191174) and enterolactone. These metabolites have garnered significant interest in the scientific community for their potential health benefits, including antioxidant, anti-inflammatory, and phytoestrogenic activities. The specific stereochemistry of secoisolariciresinol (B192356) is crucial for its biological activity, making the enantioselective synthesis of its enantiomers a key area of research for therapeutic development. This technical guide provides an in-depth overview of the chemical synthesis of the (+)-enantiomer of secoisolariciresinol, focusing on a chiral auxiliary-based approach. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers in this field.

Synthetic Strategy Overview

The enantioselective synthesis of (+)-secoisolariciresinol can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and chiral pool synthesis. This guide will focus on a robust and widely applicable method utilizing a chiral auxiliary, specifically an Evans oxazolidinone, to control the stereochemistry of key bond-forming reactions. The general workflow for this synthetic approach is outlined below.

Caption: General workflow for the asymmetric synthesis of (+)-Secoisolariciresinol.

Experimental Protocols

The following protocols are based on established methodologies for asymmetric synthesis utilizing chiral auxiliaries.

Attachment of Chiral Auxiliary

This step involves the coupling of a protected ferulic acid derivative with an Evans-type chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form an N-acyloxazolidinone.

Materials:

-

Protected ferulic acid (e.g., with benzyl (B1604629) or silyl (B83357) ethers)

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Pivaloyl chloride

-

Triethylamine (B128534) (TEA)

-

Lithium chloride (LiCl)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of the protected ferulic acid (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.1 eq).

-

Slowly add pivaloyl chloride (1.05 eq) and stir the mixture at 0 °C for 1 hour.

-

In a separate flask, dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and LiCl (1.0 eq) in anhydrous THF.

-

Cool the oxazolidinone solution to 0 °C and slowly add the mixed anhydride (B1165640) solution prepared in step 2.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Diastereoselective Alkylation

The core carbon skeleton is constructed via a diastereoselective alkylation of the enolate derived from the N-acyloxazolidinone.

Materials:

-

N-acyloxazolidinone from the previous step

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Protected 3-(4-hydroxy-3-methoxyphenyl)propyl bromide (benzyl or silyl protected)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

-

Slowly add NaHMDS (1.1 eq) and stir the mixture at -78 °C for 30 minutes to form the sodium enolate.

-

Add a solution of the protected 3-(4-hydroxy-3-methoxyphenyl)propyl bromide (1.2 eq) in anhydrous THF.

-

Stir the reaction mixture at -78 °C for 4-6 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by flash column chromatography to isolate the desired diastereomer.

Chiral Auxiliary Cleavage and Reduction

The chiral auxiliary is removed, and the resulting ester is reduced to the corresponding diol.

Materials:

-

Alkylated N-acyloxazolidinone

-

Lithium borohydride (B1222165) (LiBH₄)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to 0 °C.

-

Slowly add a solution of LiBH₄ (2.0 eq) in THF.

-

Add methanol (4.0 eq) dropwise and stir the reaction at 0 °C for 1 hour.

-

Quench the reaction carefully with saturated aqueous sodium potassium tartrate solution and stir vigorously for 1 hour.

-

Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude diol by flash column chromatography. The chiral auxiliary can be recovered from the aqueous layer.

Deprotection

The protecting groups on the phenolic hydroxyls are removed to yield (+)-secoisolariciresinol.

Materials:

-

Protected diol

-

Palladium on carbon (Pd/C, 10 wt. %) (for benzyl protecting groups) or Tetra-n-butylammonium fluoride (B91410) (TBAF) (for silyl protecting groups)

-

Hydrogen gas or appropriate solvent for silyl deprotection

-

Methanol or THF

Procedure (for benzyl deprotection):

-

Dissolve the protected diol in methanol.

-

Add Pd/C (10 mol %).

-

Purge the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite® and wash with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by flash column chromatography to yield (+)-secoisolariciresinol.

Quantitative Data

The efficiency of enantioselective syntheses is critically evaluated by the chemical yield and the enantiomeric excess (e.e.) of the product. The following table summarizes representative data for key steps in the synthesis of dibenzylbutane lignans (B1203133) using chiral auxiliaries.

| Step | Transformation | Reagents & Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

| 1 | Chiral Auxiliary Attachment | Protected Ferulic Acid, Evans Auxiliary, Pivaloyl Chloride, TEA, LiCl, THF | N-Acyloxazolidinone | 85-95 | N/A |

| 2 | Diastereoselective Alkylation | N-Acyloxazolidinone, NaHMDS, Benzyl Bromide derivative, THF, -78 °C | Alkylated Product | 70-85 | >95:5 d.r. |

| 3 | Auxiliary Cleavage & Reduction | LiBH₄, MeOH, THF, 0 °C | Protected Diol | 80-90 | N/A |

| 4 | Deprotection | Pd/C, H₂, MeOH | (+)-Secoisolariciresinol | 90-98 | >98% e.e. |

Note: Yields and stereoselectivities are representative and can vary based on the specific substrates and reaction conditions used.

Biological Signaling Pathways

While the direct molecular targets of (+)-secoisolariciresinol are still under extensive investigation, studies on its glycoside, secoisolariciresinol diglucoside (SDG), and its metabolites have implicated the modulation of key signaling pathways involved in inflammation and cell survival, such as the NF-κB and PI3K/Akt pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. The metabolites of secoisolariciresinol have been shown to suppress its activation.

Caption: Inhibition of the NF-κB signaling pathway by secoisolariciresinol metabolites.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Modulation of this pathway has been observed in studies investigating the biological effects of secoisolariciresinol diglucoside.

Caption: Modulation of the PI3K/Akt signaling pathway by secoisolariciresinol diglucoside (SDG).

Conclusion

The enantioselective synthesis of (+)-secoisolariciresinol is a critical endeavor for the exploration of its therapeutic potential. The use of chiral auxiliaries provides a reliable and effective method for controlling the stereochemistry of this complex molecule. This guide has outlined a detailed synthetic approach, provided representative quantitative data, and visualized potential biological signaling pathways modulated by this important lignan. It is intended to serve as a valuable resource for researchers and professionals in the fields of synthetic chemistry, pharmacology, and drug development, facilitating further investigation into the promising biological activities of (+)-secoisolariciresinol.

The Interaction of (+)-Secoisolariciresinol with Cellular Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction